molecular formula C9H12ClNO2 B14134759 Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 89129-22-6

Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

Cat. No.: B14134759
CAS No.: 89129-22-6
M. Wt: 201.65 g/mol
InChI Key: RWXNTMUSKBATOG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is a complex organic compound characterized by its bicyclic structure. This compound contains a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family. The presence of a chlorine atom and a carboxylate ester group further adds to its chemical uniqueness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylate ester group differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

89129-22-6

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

InChI

InChI=1S/C9H12ClNO2/c1-13-8(12)9(10)4-6-2-3-7(9)11-5-6/h2-3,6-7,11H,4-5H2,1H3

InChI Key

RWXNTMUSKBATOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2CNC1C=C2)Cl

Origin of Product

United States

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